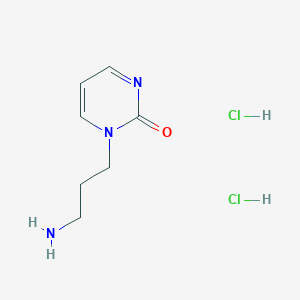
2-(4-(3-(4-溴-2-氯苯氧基)丙基)哌嗪-1-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is a chemical compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a bromo-chlorophenoxy group attached to a piperazine ring, which is further linked to an ethanol moiety. It has garnered interest in various fields due to its potential therapeutic applications and its role in scientific research.
科学研究应用
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 1,3-dibromopropane.
Ether Formation: 4-bromo-2-chlorophenol reacts with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propane.
Piperazine Introduction: The intermediate 3-(4-bromo-2-chlorophenoxy)propane is then reacted with piperazine to form 4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazine.
Ethanol Addition: Finally, the compound is treated with ethylene oxide to introduce the ethanol group, yielding 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Catalysts and Reagents: Employing efficient catalysts and reagents to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetaldehyde or 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(3-(4-hydroxyphenoxy)propyl)piperazin-1-yl)ethanol.
Substitution: Formation of 2-(4-(3-(4-azidophenoxy)propyl)piperazin-1-yl)ethanol or 2-(4-(3-(4-mercaptophenoxy)propyl)piperazin-1-yl)ethanol.
作用机制
The mechanism of action of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
- 2-(4-(3-(4-Chlorophenoxy)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(4-Bromo-2-fluorophenoxy)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(4-Bromo-2-methylphenoxy)propyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is unique due to the presence of both bromo and chloro substituents on the phenoxy group. This dual halogenation can influence its reactivity and interactions with biological targets, potentially offering distinct pharmacological properties compared to similar compounds.
属性
IUPAC Name |
2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMALYGJIBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
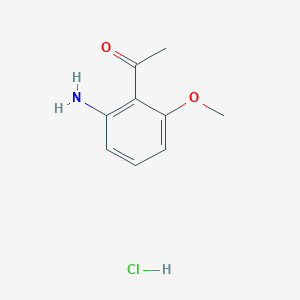
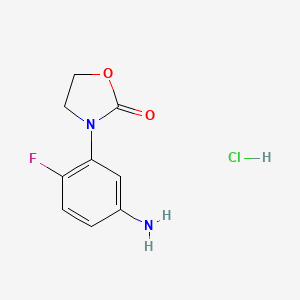
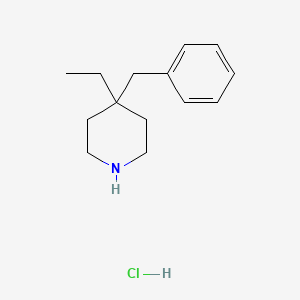
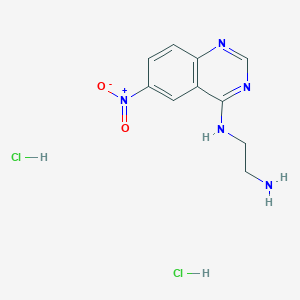
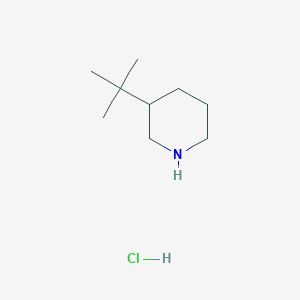
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
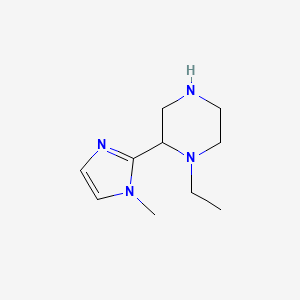
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
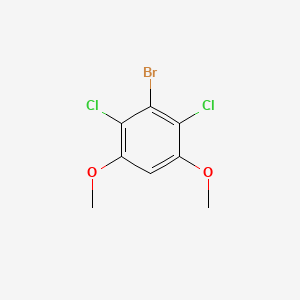
![1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one](/img/structure/B1382202.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
